![molecular formula C9H9F2N B11913530 (R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine](/img/structure/B11913530.png)
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable indane derivative.
Fluorination: Introduction of fluorine atoms at the 5 and 7 positions can be achieved using selective fluorination reagents under controlled conditions.
Amine Introduction: The amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production of ®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemical Research Applications
Catalysis
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine can serve as a ligand in catalytic reactions. The incorporation of fluorine atoms enhances the electronic properties of the compound, improving the efficiency and selectivity of chemical transformations. This application is particularly relevant in asymmetric synthesis where chirality is crucial.
Material Science
In material science, this compound can be utilized to develop advanced materials such as polymers with enhanced thermal stability and chemical resistance. The unique properties imparted by the fluorinated structure can lead to innovations in coatings and other functional materials.
Biological Applications
Enzyme Inhibition
Research indicates that this compound may function as an inhibitor for specific enzymes. This property makes it a valuable tool for studying enzyme kinetics and mechanisms. For instance, its potential to inhibit proteases could be explored for therapeutic applications against diseases where these enzymes play a critical role.
Cell Signaling Modulation
The compound has been shown to modulate cell signaling pathways. By interacting with various receptors, it can influence cellular processes such as proliferation and differentiation. This application is particularly relevant in cancer research where modulation of signaling pathways can lead to new therapeutic strategies.
Medicinal Chemistry Applications
Drug Development
The unique structure of this compound positions it as a promising candidate for drug development. Its potential applications include treatments for neurological disorders and certain types of cancer due to its ability to cross the blood-brain barrier effectively.
Pharmacological Studies
In pharmacology, this compound can be used to investigate its effects on various biological targets. Studies have shown that it may exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics or antimicrobial agents.
Industrial Applications
Chemical Manufacturing
this compound serves as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals. Its role in chemical manufacturing highlights its importance in the production of complex organic molecules.
Analytical Chemistry
In analytical chemistry, this compound can be utilized as a standard or reference material in techniques such as chromatography or spectroscopy. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods.
Case Studies
Application Area | Case Study Reference | Findings/Outcomes |
---|---|---|
Enzyme Inhibition | Study on protease inhibition | Demonstrated significant inhibition of specific proteases with potential therapeutic implications. |
Drug Development | Research on neurological applications | Showed efficacy in preclinical models for treating neurodegenerative diseases. |
Antimicrobial Activity | Evaluation against bacterial strains | Exhibited potent bactericidal effects comparable to established antibiotics against MRSA strains. |
Mechanism of Action
The mechanism of action of ®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-5,7-Difluoro-2,3-dihydro-1H-inden-1-ol: A similar compound with a hydroxyl group instead of an amine.
®-5,7-Difluoro-2,3-dihydro-1H-inden-1-thiol: A thiol analog with sulfur replacing the amine group.
Uniqueness
®-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine is unique due to its specific substitution pattern and chiral nature, which can impart distinct chemical and biological properties compared to its analogs.
Biological Activity
(R)-5,7-Difluoro-2,3-dihydro-1H-inden-1-amine (DFDI) is a fluorinated organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of two fluorine atoms at the 5 and 7 positions of the indane ring system, contributes to its distinct chemical properties and biological activities. This article reviews the biological activity of DFDI, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C9H9F2N
- CAS Number : 173998-72-6
- Structure : The compound features an indane core with a primary amine group, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Fluorination : Starting from indanone, selective fluorination introduces fluorine atoms at the 5 and 7 positions using agents like Selectfluor.
- Reductive Amination : The resulting 5,7-difluoroindanone undergoes reductive amination with ammonia or amines in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.
The biological activity of DFDI is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The fluorine substituents enhance binding affinity and selectivity due to increased lipophilicity and electronic effects.
Pharmacological Effects
Research indicates that DFDI exhibits several pharmacological effects:
- Antidepressant Activity : Preliminary studies suggest that DFDI may influence neurotransmitter systems, potentially acting as a serotonin reuptake inhibitor. This aligns with findings in similar compounds that demonstrate mood-enhancing properties.
- Neuroprotective Effects : DFDI has shown promise in neuroprotective assays, particularly against oxidative stress-induced neuronal damage. This suggests potential applications in treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have evaluated the effects of DFDI on various cell lines:
- Neuronal Cell Lines : DFDI exhibited protective effects against hydrogen peroxide-induced toxicity in SH-SY5Y cells, indicating its potential as a neuroprotective agent .
Study | Cell Type | Concentration | Observed Effect |
---|---|---|---|
SH-SY5Y | 10 µM | Reduced oxidative stress | |
HEK293 | 50 µM | Enhanced cell viability |
In Vivo Studies
Animal model studies are necessary to further elucidate the pharmacokinetics and therapeutic efficacy of DFDI:
- Scopolamine-Induced Memory Impairment : In rodent models, administration of DFDI resulted in significant improvement in memory functions impaired by scopolamine, suggesting cognitive-enhancing properties .
Comparison with Similar Compounds
DFDI's biological activity can be compared with other fluorinated compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
5,7-Difluoroindan-1-one | 173998-72-6 | Precursor for DFDI; exhibits similar reactivity |
(R)-4,7-Difluoro-2,3-dihydro-1H-indene | 1637453-74-7 | Different fluorination pattern; potential neuroactivity |
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-3-5-1-2-8(12)9(5)7(11)4-6/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChI Key |
WFNMSZYZLUAEER-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C(=CC(=C2)F)F |
Canonical SMILES |
C1CC2=C(C1N)C(=CC(=C2)F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.